2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core substituted with a 4-bromophenyl group at position 1 and a 4-methylphenylcarboxamide at position 3. The bromine atom introduces steric bulk and lipophilicity, while the methyl group on the carboxamide may moderate solubility.
Properties
Molecular Formula |
C24H18BrN5O |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H18BrN5O/c1-14-6-10-16(11-7-14)27-24(31)20-21-23(29-19-5-3-2-4-18(19)28-21)30(22(20)26)17-12-8-15(25)9-13-17/h2-13H,26H2,1H3,(H,27,31) |
InChI Key |
KSVPHYONOGDVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is critical for introducing diverse aryl or heteroaryl groups.
Example Reaction:
Replacement of the bromine atom with amine nucleophiles via Pd-catalyzed coupling:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | 2-amino-1-(4-aminophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide | 68% |
Microwave-assisted NAS with secondary amines (e.g., morpholine) reduces reaction times to <2 hours while maintaining yields >60% .
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids, enabling biaryl formation:
General Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80°C, 12–24 hrs
| Boronic Acid | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 2-amino-1-(4-methoxyphenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide | 72% | |
| Thiophene-2-boronic acid | Heteroaryl-substituted derivative | 65% |
Reaction efficiency depends on steric and electronic properties of boronic acids, with electron-deficient substrates requiring longer reaction times .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions and Outcomes:
| Reagents | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 110°C, 8 hrs | 2-amino-1-(4-bromophenyl)-1H-pyrroloquinoxaline-3-carboxylic acid | 85% | |
| NaOH (2M), EtOH/H₂O (1:1) | 80°C, 6 hrs | Same as above | 78% |
The carboxylic acid derivative serves as a precursor for further functionalization via esterification or amide bond formation .
Buchwald-Hartwig Amination
The bromophenyl group undergoes C–N bond formation with primary/secondary amines under palladium catalysis:
Optimized Protocol:
-
Catalyst: Pd₂(dba)₃ (3 mol%)
-
Ligand: DavePhos (6 mol%)
-
Base: NaOt-Bu (3 equiv)
-
Solvent: Toluene, 100°C
| Amine | Product | Yield | Source |
|---|---|---|---|
| Piperidine | 2-amino-1-(4-piperidinophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide | 63% | |
| Benzylamine | 2-amino-1-(4-benzylaminophenyl)-N-(4-methylphenyl)-pyrroloquinoxaline-3-carboxamide | 58% |
Reactions with bulky amines (e.g., tert-butylamine) require elevated temperatures (120°C) and extended durations (36 hrs) .
Oxidative Functionalization
The pyrroloquinoxaline core undergoes regioselective oxidation at the C4 position:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (2 equiv) | DCM, 0°C to RT, 4 hrs | 4-Oxo-pyrroloquinoxaline derivative | 76% | |
| H₂O₂ (30%), AcOH | 60°C, 6 hrs | 4-Hydroxy-pyrroloquinoxaline derivative | 52% |
Oxidation products show enhanced solubility in polar aprotic solvents .
Reaction Optimization Insights
Key parameters influencing reaction outcomes:
Side reactions include debromination under high-temperature NAS conditions (up to 15% yield loss) and over-oxidation of the pyrroloquinoxaline core with excess mCPBA .
Mechanistic Considerations
-
Suzuki Coupling: Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
-
Buchwald-Hartwig: Involves Pd-mediated C–N bond formation via a concerted metalation-deprotonation pathway .
-
Amide Hydrolysis: Acid-catalyzed mechanism proceeds through a tetrahedral intermediate stabilized by protonation of the leaving group .
Scientific Research Applications
2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogs:
Key Observations
Halogen Substituents
- Fluorine () : Introduces electronegativity without significant steric hindrance, often used as a bioisostere for hydrogen or hydroxyl groups.
- Chlorine () : Balances moderate electronegativity and lipophilicity; dual substitution (e.g., 3-Cl-4-OCH₃ in ) may enhance target selectivity.
Carboxamide Modifications
- Aromatic vs. Aliphatic Chains :
- Functional Group Replacements: Replacing carboxamide with a cyano group (AHPQC, ) shifts the molecule’s electronic profile, enabling adsorption on metal surfaces via protonated amino groups.
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., -Cl in ) : May stabilize charge-transfer interactions or modulate redox properties.
Biological Activity
2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinoxalines, characterized by a fused pyrrole and quinoxaline structure. Its molecular formula is C17H16BrN5O, and it has a molecular weight of 388.24 g/mol. The presence of bromine and methyl groups in its structure contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrroloquinoxaline derivatives. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 µg/mL, indicating strong bactericidal effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Streptococcus agalactiae | 75 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that pyrroloquinoxalines exhibit cytotoxic effects on different cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
A notable study reported that derivatives of this compound inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across various cancer cell lines .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological activity. Studies have shown that it acts as a radical scavenger, particularly against hydroxyl radicals (). The rate constant for radical scavenging was measured at , comparable to established antioxidants like Trolox .
Case Studies
Several case studies have examined the broader implications of using pyrroloquinoxaline derivatives in therapeutic contexts:
- Study on Antimicrobial Resistance : A study focused on the use of this compound in combating antibiotic-resistant strains of bacteria. Results indicated that it could restore sensitivity in resistant strains when used in combination with traditional antibiotics .
- Cancer Treatment Synergy : Another investigation explored the synergistic effects of this compound with existing chemotherapeutic agents, showing enhanced efficacy in reducing tumor growth in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
